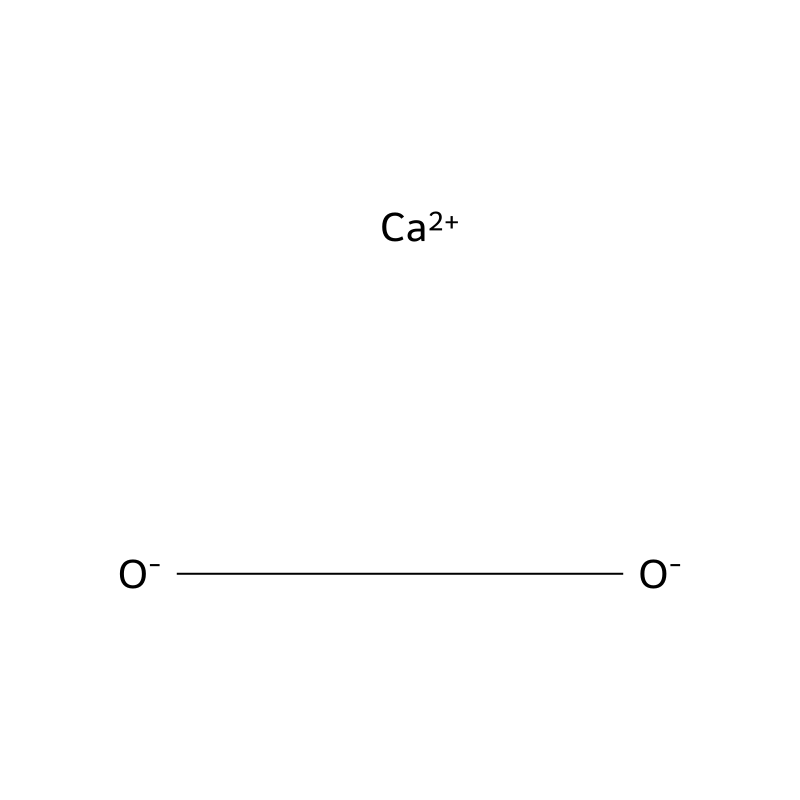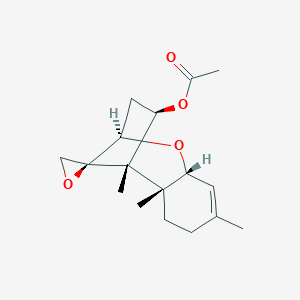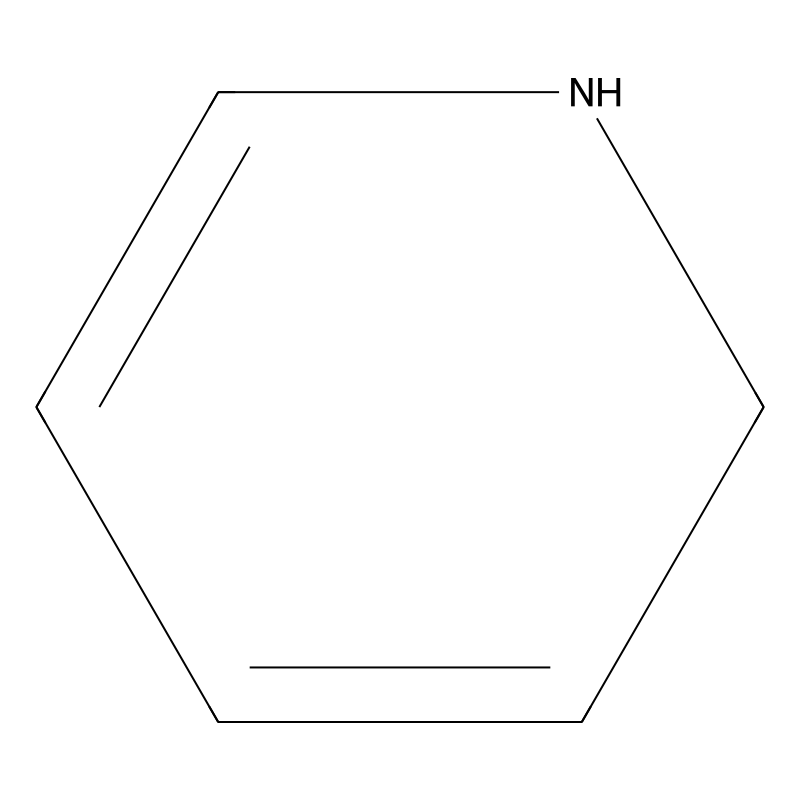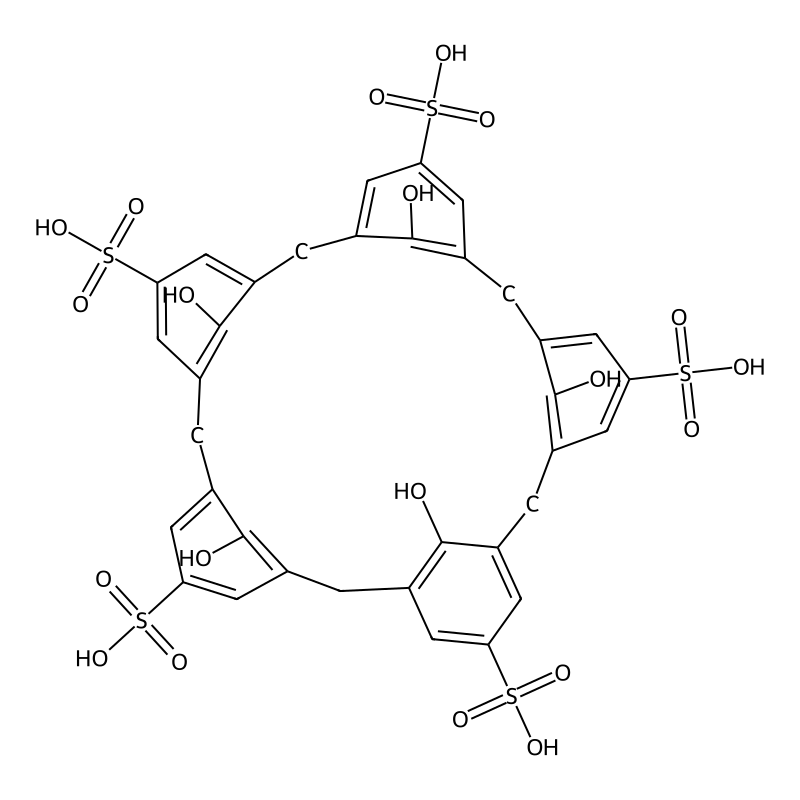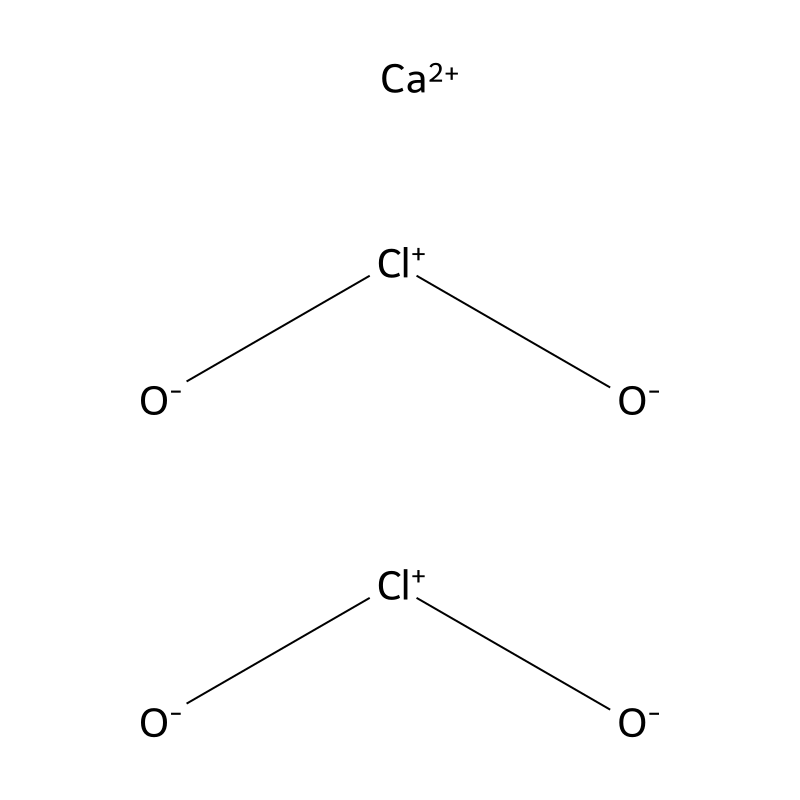Ethyl methyl ether
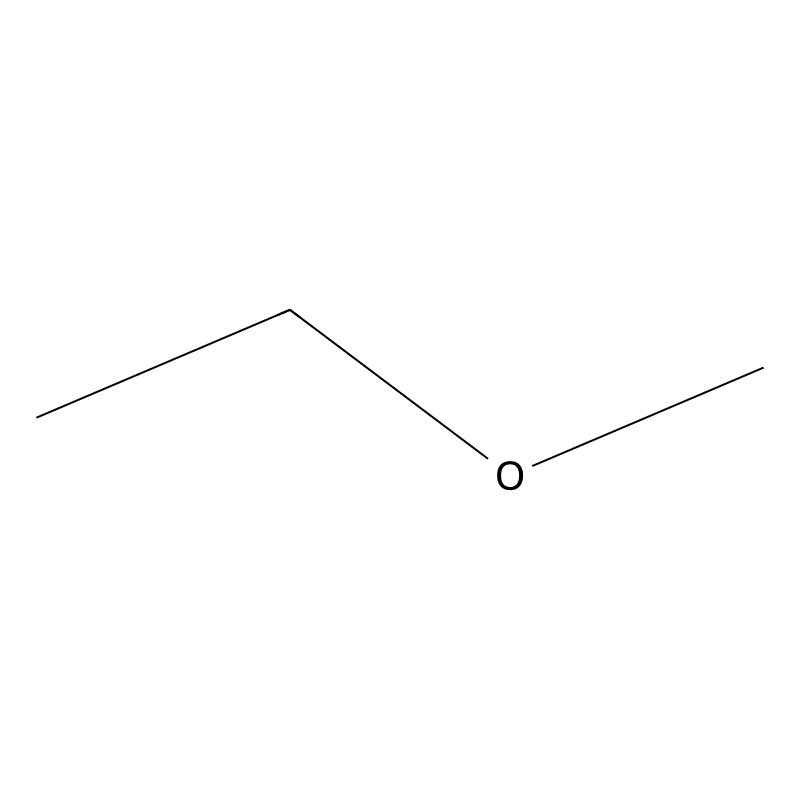
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
SOL IN ACETONE
MISCIBLE IN ETHYL ALCOHOL, ETHYL ETHER
Synonyms
Canonical SMILES
Description
Ethyl methyl ether, chemically represented as CHOCH, is a colorless, flammable gas with a sweet, ether-like odor. It is less dense than water and has a boiling point of approximately 7.4 °C. Ethyl methyl ether is classified as an ether and is notable for its stability under normal conditions, although it can form unstable peroxides upon prolonged exposure to air. This compound is soluble in water and exhibits significant flammability, making it a hazardous material in various settings .
Additionally, under acidic conditions, ethyl methyl ether can undergo cleavage with hydrogen iodide (HI), producing iodine derivatives and alcohols:
In gas-phase reactions, singlet methylene can react with ethyl methyl ether to yield various ethers, indicating its reactivity with radicals .
Ethyl methyl ether exhibits narcotic effects on the central nervous system and can cause irritation to the skin and mucous membranes. Its inhalation may lead to dizziness, headaches, and respiratory issues. Due to its potential for narcotic effects, exposure limits are established to minimize health risks .
Ethyl methyl ether can be synthesized through several methods:
- Alkoxide Reaction: A common laboratory method involves reacting sodium alkoxide with an alkyl halide under anhydrous conditions. The typical molar ratio of sodium alkoxide to alkyl halide is 1:1-2. This method is efficient for producing high-purity ethyl methyl ether .
- Electron-Induced Reactions: Ethyl methyl ether can also be formed through electron-induced reactions between ethylene and methanol in condensed phases, where reactive intermediates such as methoxy radicals play a crucial role in the reaction mechanism .
Studies have shown that ethyl methyl ether interacts with various chemical species under specific conditions. For instance, its reaction with singlet methylene leads to the formation of multiple ethers, demonstrating its role as a reactive intermediate in organic synthesis. Furthermore, its interactions with strong acids result in cleavage reactions that produce halides and alcohols .
Ethyl methyl ether shares structural similarities with other ethers but has unique properties that distinguish it from them. Here are some comparable compounds:
| Compound | Molecular Formula | Boiling Point (°C) | Key Characteristics |
|---|---|---|---|
| Dimethyl Ether | CHO | -24.9 | Lower boiling point; used as a fuel |
| Diethyl Ether | CHO | 34.6 | More commonly used as an anesthetic; higher boiling point |
| Methyl Ethyl Ether | CHO | 35.0 | Similar structure; different reactivity profile |
| Tert-Butyl Methyl Ether | CHO | 55.0 | More stable due to tertiary carbon; used as a solvent |
Uniqueness of Ethyl Methyl Ether
Ethyl methyl ether's uniqueness lies in its balance between reactivity and stability compared to other ethers. Its ability to participate in radical reactions while remaining stable under standard conditions makes it a valuable compound in organic chemistry and industrial applications.
Physical Description
Color/Form
XLogP3
Boiling Point
Flash Point
-35 °F (closed cup)
Vapor Density
Density
Melting Point
-113 °C
UNII
GHS Hazard Statements
Vapor Pressure
1493 mm Hg @ 25 °C
Pictograms

Flammable
Other CAS
69012-85-7
Wikipedia
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Analytic Laboratory Methods
NIOSH Method 1610: A gas chromatographic method for the analysis of ethyl ether, consists of a stainless steel column, 1.2 m x 6 mm OD, packed with Porapak Q (50/80 mesh), with hydrogen-air flame ionization detection, and nitrogen as the carrier gas at a flow rate of 30 ml/min, is a NIOSH approved method. A sample injection volume of 5 ul is suggested, the column temperature is 175 °C, the injection temperature is 195 °C, and the detection temperature is 250 °C. This method has a estimated detection limit of 0.01 mg/sample, and a relative standard deviation of 0.024 at 1.8 to 7.1 mg/sample over a working range of 100 to 2500 mg/sample. /Diethyl ether/
EPA Method 1624: An isotope dilution gas chromatography/mass spectrometry method for the determination of volatile organic compounds in municipal and industrial discharges is described. This method is designed to meet the survey requirements of Effluent Guidelines Division (EGD) and the National Pollution Discharge Elimination System (NPDES). Under the prescribed conditions, unlabeled diethyl ether has a minimum level of 50 ug/l and a mean retention time of 820 sec. The labeled compound has a minimum level of 50 ug/l, a mean retention time of 804 sec, and a characteristic primary m/z of 74/84. /Diethyl ether/
EPA Method 8015: Nonhalogenated Volatile Organics. For the analysis of solid waste, a representative sample (solid or liquid) is collected in a standard 40 ml glass screw-cap VOA vial equipped with a Teflon-faced silicone septum. Sample agitation, as well as contamination of the collected sample with air, must be avoided. Two VOA vials are filled per sample location, then placed in separate plastic bags for shipment and storage. Samples can be analyzed by direct injection or purge-and trap gas chromatography. A temperature program is used in the gas chromatograph to separate the organic compounds. Column 1 is an 8-ft by 0.1-in I.D. stainless steel or glass column packed with 1% SP-1000 on Carbopack-B 60/80 mesh or equivalent. Column 2 is a 6-ft by 0.1-in I.D. stainless steel or glass column packed with n-octane on Porasil-C 100/120 mesh (Durapak) or equivalent. Detection is achieved by a flame ionization detector (FID). Under the prescribed conditions, diethyl ether can be detected using this method. No statistical analysis was determined; specific method performance information will be provided as it becomes available. /Diethyl ether/
For more Analytic Laboratory Methods (Complete) data for ETHYL METHYL ETHER (6 total), please visit the HSDB record page.
